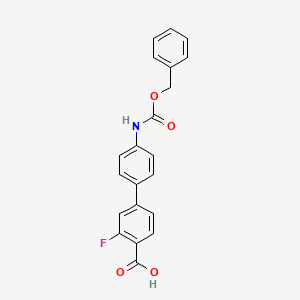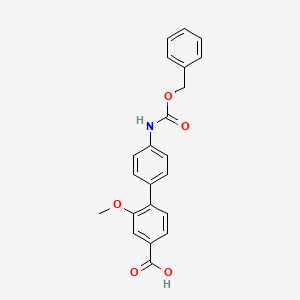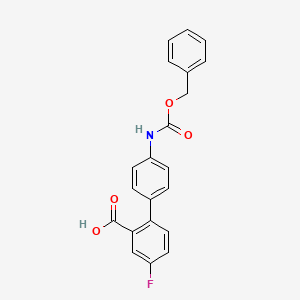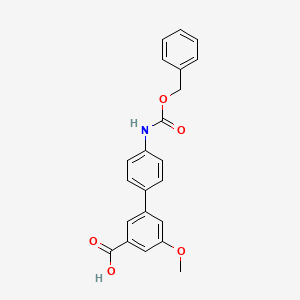
6-Amino-3-(furan-2-yl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(furan-2-yl)picolinic acid, 95% (6-AFP) is an organic compound with a wide range of applications in scientific research. It is a derivative of picolinic acid, which is a naturally occurring organic compound found in a variety of plants and animals. 6-AFP is a white crystalline solid with a molecular weight of 179.19 g/mol and a melting point of 224-225°C. It is soluble in water and ethanol, and has a high degree of purity, with a 95% concentration of 6-AFP.
科学的研究の応用
6-Amino-3-(furan-2-yl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a substrate for the study of enzymes, such as the enzyme glucose-6-phosphate isomerase. It has also been used as an inhibitor of the enzyme lysozyme, and as a reagent in the synthesis of other compounds, such as 2-amino-6-methoxy-3-methylpyridine. In addition, 6-Amino-3-(furan-2-yl)picolinic acid, 95% has been used in the study of the structure and function of proteins, and as a substrate for the study of the enzyme phosphatidylinositol-4-phosphate 5-kinase.
作用機序
6-Amino-3-(furan-2-yl)picolinic acid, 95% acts as an inhibitor of the enzyme lysozyme, which is involved in the degradation of bacterial cell walls. It binds to the active site of the enzyme, blocking its activity. It also acts as a substrate for the enzyme glucose-6-phosphate isomerase, which catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate.
Biochemical and Physiological Effects
6-Amino-3-(furan-2-yl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme lysozyme, and to reduce the activity of the enzyme glucose-6-phosphate isomerase. In addition, it has been shown to inhibit the activity of the enzyme phosphatidylinositol-4-phosphate 5-kinase, which is involved in the regulation of cellular signaling pathways.
実験室実験の利点と制限
One of the advantages of using 6-Amino-3-(furan-2-yl)picolinic acid, 95% in laboratory experiments is its high purity, with a 95% concentration of 6-Amino-3-(furan-2-yl)picolinic acid, 95%. This makes it an ideal reagent for a variety of applications, including enzyme inhibition and enzyme substrate studies. However, there are some limitations to using 6-Amino-3-(furan-2-yl)picolinic acid, 95% in laboratory experiments. For example, it is not suitable for use in high-temperature reactions, as it is highly combustible. In addition, it is not suitable for use in reactions involving strong acids or bases, as it is easily hydrolyzed.
将来の方向性
There are a variety of potential future directions for the use of 6-Amino-3-(furan-2-yl)picolinic acid, 95% in scientific research. It could be used as a substrate for the study of other enzymes, such as proteases and kinases. It could also be used in the study of the structure and function of proteins, and as a tool for drug discovery. In addition, it could be used in the development of new medicinal compounds, and as a reagent for the synthesis of other compounds. Finally, it could be used as a tool for the study of the biochemical and physiological effects of other compounds.
合成法
6-Amino-3-(furan-2-yl)picolinic acid, 95% can be synthesized through a variety of methods, including the reaction of furan-2-ylmethanol with hydroxylamine hydrochloride, the reaction of furan-2-ylmethanol with picolinic acid, and the reaction of furan-2-ylmethanol with sodium nitrite. The most common method of synthesis is the reaction of furan-2-ylmethanol with hydroxylamine hydrochloride, which yields 6-Amino-3-(furan-2-yl)picolinic acid, 95% in a yield of 85-90%.
特性
IUPAC Name |
6-amino-3-(furan-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-8-4-3-6(7-2-1-5-15-7)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWHSHHEMCTHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














